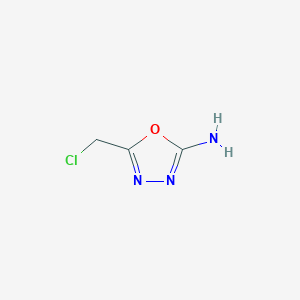

5-(chloromethyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(chloromethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O/c4-1-2-6-7-3(5)8-2/h1H2,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVZLQURIITQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(O1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1277183-21-7 | |

| Record name | 5-(chloromethyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The synthesis of 5-(chloromethyl)-1,3,4-oxadiazol-2-amine often begins with the cyclization of hydroxamyl halides and nitriles. For instance, methyl glyoxalate chloroxime reacts with trichloroacetonitrile at elevated temperatures (40–150°C) to form the oxadiazole core. This exothermic reaction releases hydrogen halides, necessitating controlled conditions to prevent side reactions. The general reaction scheme is:

Key parameters include:

Yield Optimization and Byproduct Management

A patent example describes the reaction of propyl glyoxalate chloroxime with trichloroacetonitrile, yielding 70% of the target compound after distillation. Byproducts such as unreacted nitriles are removed via aqueous extraction (sodium bicarbonate washes) and solvent evaporation. The use of excess nitrile (molar ratio 1.5:1 relative to hydroxamyl halide) minimizes residual starting material.

Fusion of Amidoxime Salts and Amides

Solid-State Reaction Dynamics

An alternative pathway involves fusing amidoxime salts with substituted amides at high temperatures (100–200°C). For example, trichloromethyl amidoxime and trichloroacetamide react in a 1:1 molar ratio to form the oxadiazole ring. This method avoids solvents, simplifying purification. The reaction mechanism proceeds via:

Temperature and Time Dependence

Reaction times vary from 15 minutes to 12 hours, with shorter durations (≤1 hour) preferred to prevent decomposition. A temperature gradient—starting at 40°C and ramping to 150°C—improves crystallinity, yielding products with >95% purity after recrystallization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain precise control over temperature and mixing. Automated systems regulate:

Purification and Quality Control

Industrial processes integrate in-line distillation and crystallization units. For example, a patented method uses fractional distillation at 54°C (5 mm Hg) to isolate the product. Purity is verified via HPLC, with specifications requiring ≤0.5% impurities.

Comparative Analysis of Synthetic Routes

Table 1: Key Parameters for Major Synthesis Methods

| Method | Precursors | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | Hydroxamyl halide + nitrile | 40–150 | 70 | 95 |

| Fusion | Amidoxime salt + amide | 100–200 | 65 | 90 |

| Continuous flow | Hydroxamyl halide + nitrile | 130–140 | 75 | 98 |

Table 2: Solvent and Catalyst Effects on Yield

| Solvent | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1,2-Dichloroethane | Pyridine | 3 | 70 |

| Acetonitrile | DMAP | 2 | 68 |

| Ethanol | None | 12 | 31.5 |

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions typically occur under mild conditions with solvents like dichloromethane or ethanol.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other heterocyclic compounds.

Scientific Research Applications

Biological Activities

The oxadiazole derivatives, including 5-(chloromethyl)-1,3,4-oxadiazol-2-amine, have been extensively studied for their pharmacological properties. Key biological activities include:

- Antibacterial Activity : Many derivatives exhibit significant efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

- Antifungal Properties : The compound has shown effectiveness against fungal pathogens, suggesting its utility in treating fungal infections .

- Anticancer Potential : Numerous studies indicate that oxadiazole derivatives possess anticancer properties. For instance, compounds derived from this compound have demonstrated activity against several cancer cell lines .

- Anti-inflammatory and Analgesic Effects : Some derivatives have been reported to exhibit anti-inflammatory and analgesic activities, which could be beneficial in pain management therapies .

Anticancer Activity

A notable study by Shamsuzzaman et al. synthesized a series of novel 5-(chloromethyl)-1,3,4-oxadiazol-2-amines and tested their anticancer activity against various human cancer cell lines. The findings indicated that some compounds exhibited potent inhibitory effects on cell proliferation with IC50 values below 10 µM across multiple cancer types .

Antimicrobial Studies

Research conducted by Kapoorr et al. highlighted the antimicrobial efficacy of 5-(chloromethyl)-1,3,4-oxadiazol-2-amines against both Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship (SAR) that enhances antibacterial potency through specific substitutions on the oxadiazole ring .

Comparative Analysis of Oxadiazole Derivatives

The following table summarizes various oxadiazole derivatives and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloromethyl group enhances reactivity | Antibacterial, antifungal, anticancer |

| 5-(Furan-2-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | Dimethylamino group increases solubility | Antibacterial |

| 5-(Phenyl)-1,3,4-thiadiazole | Contains thiadiazole instead of oxadiazole | Anticancer activity observed |

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxadiazole ring can also interact with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2 and 5 of the oxadiazole ring. A comparative analysis is provided below:

Key Observations:

- Aryl Groups (e.g., Chlorophenyl, Bromophenyl): Improve binding to enzymes like acetylcholinesterase via π-π stacking and hydrophobic interactions . Alkyl Chains (e.g., Dodecyl): Increase lipophilicity, aiding blood-brain barrier penetration for CNS-targeted therapies .

Position 2 Amine : Critical for hydrogen bonding with biological targets (e.g., Tyr134 and Val135 in GSK-3β) .

Physical Properties

- Melting Points : N-Dodecyl-5-aryl derivatives melt between 104–130°C, influenced by alkyl chain length and crystallinity .

- Solubility : Chloromethyl groups may enhance aqueous solubility compared to bulky aryl substituents, though data specific to 5-(chloromethyl)-1,3,4-oxadiazol-2-amine are lacking.

Biological Activity

5-(Chloromethyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and other relevant pharmacological activities based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to yield the desired oxadiazole derivative. Various synthetic routes have been documented, highlighting the versatility of the oxadiazole framework in medicinal chemistry.

Synthetic Pathways

- Starting Materials : Common precursors include hydrazides and carboxylic acids.

- Reagents : Phosphorus oxychloride (POCl₃) and other coupling agents are often utilized.

- Conditions : Reactions are typically conducted under reflux or microwave-assisted conditions to enhance yields.

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, a study screening various oxadiazole compounds against multiple cancer cell lines demonstrated that certain analogues had substantial cytotoxic effects.

Key Findings

- Compound Efficacy : The compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine was noted for a mean growth percent (GP) inhibition of 62.61% across several cancer types including melanoma and leukemia .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key cellular pathways involved in tumor growth and proliferation.

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. Studies indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Chloromethyl)-1,3,4-Oxadiazol | Staphylococcus aureus | 2 μg/ml |

| Escherichia coli | 4 μg/ml | |

| Pseudomonas aeruginosa | 8 μg/ml |

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, this compound has shown promise in various other biological activities:

- Anti-inflammatory : Exhibits potential in reducing inflammation markers.

- Anticonvulsant : Demonstrated efficacy in models of seizure disorders.

- Antiviral : Some derivatives have shown activity against viral infections including SARS-CoV-2 .

Case Study 1: Anticancer Screening

A comprehensive study conducted by Jawed et al. involved the synthesis and screening of various oxadiazole derivatives for anticancer activity. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against selected cancer cell lines .

Case Study 2: Antimicrobial Evaluation

Another significant evaluation focused on the antibacterial properties of synthesized oxadiazole derivatives against clinical isolates. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Q & A

Q. How do substituents on the oxadiazole ring influence biological activity, and what computational tools can predict binding interactions?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial potency by increasing electrophilicity and membrane penetration. For instance, chlorophenyl substituents improve ZOI by 30–50% compared to unsubstituted analogs .

- In Silico Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses with target proteins (e.g., E. coli DNA gyrase). Ligand efficiency metrics (e.g., binding energy ≤−6.0 kcal/mol) guide SAR studies .

Q. What crystallographic techniques resolve the molecular packing and hydrogen-bonding networks in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

- Hydrogen Bonding : N–H···N interactions form R₂²(8) dimeric motifs (distance ~2.8–3.0 Å).

- Dihedral Angles : Chloromethyl group torsion angles (e.g., 5–10° relative to the oxadiazole plane) affect molecular stacking .

- Packing Analysis : C–H···π and π–π interactions (3.3–3.5 Å spacing) stabilize 3D networks. Data collection at 100 K with MoKα radiation (λ = 0.71073 Å) ensures high resolution .

Q. How can conflicting bioactivity data between similar derivatives be analyzed systematically?

- Methodological Answer :

- Dose-Response Curves : Compare IC₅₀ values (e.g., 3a: 11 mm ZOI vs. 3d: 17 mm ZOI at 100 µg/mL) to assess potency gradients .

- Statistical Validation : Use ANOVA or Student’s t-test (p < 0.05) to confirm significance. Confounding factors (e.g., solubility, purity) are ruled out via HPLC (>95% purity) .

Q. What strategies mitigate synthetic challenges like low yields in oxadiazole cyclization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.